1-[1,1'-Biphenyl]-4-yl-2-methoxyethanone
Description
1-[1,1'-Biphenyl]-4-yl-2-methoxyethanone (CAS 92-91-1), also known as 4-acetylbiphenyl or 4'-phenylacetophenone, is a biphenyl-substituted ketone with the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g/mol . Its structure features a biphenyl group at the 4-position of the acetophenone moiety. Key physical properties include a boiling point of 599.2 K and a melting point range of 393–394 K . This compound is widely used in organic synthesis and materials science due to its aromatic stability and functional versatility.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27g/mol |
IUPAC Name |
2-methoxy-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-17-11-15(16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
KPSKDVSOWRYCMD-UHFFFAOYSA-N |
SMILES |
COCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
2.1.1. 1-Biphenyl-4-yl-2-phenyl-ethanone (CAS 2001-23-2)
- Structure : Replaces the methoxy group with a phenyl substituent.
- Molecular Formula : C₂₀H₁₆O.
2.1.2. 1-(4′-Methoxy-[1,1′-biphenyl]-4-yl)ethanone (CAS 13021-18-6)
- Structure : Methoxy group at the 4′-position of the biphenyl ring.
- Molecular Formula : C₁₅H₁₄O₂.
- Impact : The additional methoxy group enhances electron-donating effects, altering reactivity in electrophilic substitutions. Its melting point is likely lower than the parent compound due to reduced crystallinity .
2.1.3. 1-(2′-Fluoro-[1,1′-biphenyl]-4-yl)ethanone (CAS 345-55-1)
- Structure : Fluorine substituent at the 2′-position.
- Molecular Formula : C₁₄H₁₁FO.
Functional Group Modifications
2.2.1. Sulfur-Containing Derivatives
- Example: 1-Biphenyl-4-yl-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-ethanone (CAS 5966-25-6) . Structure: Imidazolylsulfanyl group replaces methoxy. Impact: Sulfur enhances polarizability and may improve coordination with metal catalysts. This derivative is relevant in medicinal chemistry for heterocyclic drug design.
2.2.2. Hydroxyacetophenone Derivatives
- Example: 1-(5'-Ethyl-4-hydroxy-2'-methoxy-[1,1′-biphenyl]-3-yl)ethanone (CAS 131845-25-5) . Structure: Hydroxy and ethyl substituents on the biphenyl ring. Impact: Hydroxy groups increase polarity and hydrogen-bonding capacity, affecting solubility and biological activity (e.g., antioxidant or antimicrobial properties).
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